molecular formula C13H11NO3 B1284746 3-(Pyridin-3-ylmethoxy)benzoic acid CAS No. 945473-82-5

3-(Pyridin-3-ylmethoxy)benzoic acid

Cat. No.: B1284746
CAS No.: 945473-82-5
M. Wt: 229.23 g/mol
InChI Key: MOEOUPZPWRMGFV-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 945473-82-5) is a benzoic acid derivative featuring a pyridin-3-ylmethoxy substituent at the meta position of the benzene ring. Its molecular formula is C₁₃H₁₁NO₃ (molecular weight: 229.23 g/mol), with a SMILES string of C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O . The compound exhibits a predicted collision cross-section (CCS) of 149.8 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity . Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEOUPZPWRMGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588436
Record name 3-[(Pyridin-3-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945473-82-5
Record name 3-[(Pyridin-3-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethoxy)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-(Pyridin-3-ylmethoxy)benzoic acid features a benzoic acid core with a pyridine ring and a methoxy group, contributing to its diverse reactivity and biological activity. The molecular formula is C13H11NO3C_{13}H_{11}NO_3, with a molecular weight of approximately 229.23 g/mol.

Medicinal Chemistry

Anticancer Activity : One of the most significant applications of this compound is in the development of anticancer agents. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. For instance, derivatives of this compound have been investigated for their ability to modulate HDAC activity, leading to increased acetylation of histones and subsequent transcription of tumor-suppressing genes .

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may interact with specific enzymes involved in inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation .

Biochemical Applications

Enzyme Interaction Studies : The binding affinity of this compound to various biological targets has been investigated. Preliminary studies suggest it may inhibit enzymes related to inflammation and cancer by binding to their active sites . This mechanism is critical for developing drugs that target specific pathways in disease processes.

Case Study - c-Myc Inhibition : A notable case study involves the exploration of this compound's role in inhibiting c-Myc protein interactions, which are crucial for many cancers. Research indicates that targeting c-Myc can disrupt oncogenic signaling pathways, presenting a viable strategy for cancer treatment .

Material Science Applications

Synthesis of Functional Materials : Due to its unique structure, this compound serves as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals has implications for creating new catalysts or sensors .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyridin-3-ylmethoxy group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Pyridyl Positional Isomers

The position of the pyridine ring in the methoxy substituent significantly impacts synthetic yields and physicochemical properties:

  • 4ah: 3-(Pyridin-3-ylmethoxy)benzoic acid Synthesized via coupling of 3-isobutoxy-4-nitrobenzoyl chloride with 4-amino-3-(pyridin-3-ylmethoxy)benzoic acid, achieving a 70% yield .
  • 4ag: 3-(Pyridin-2-ylmethoxy)benzoic acid
    • Similar synthesis conditions yielded 49% , indicating lower efficiency compared to the pyridin-3-yl analog .
  • 4ai: 3-(Pyridin-4-ylmethoxy)benzoic acid
    • Achieved the highest yield (72% ), suggesting steric or electronic advantages in the pyridin-4-yl group during coupling .
Benzoic Acid Positional Isomers
  • 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9)
    • A para-substituted analog with 95% purity . Differences in substitution position may alter solubility, hydrogen bonding, and biological activity compared to the meta-substituted target compound.
Key Observations:
  • Collision Cross-Section : The target compound's CCS (149.8 Ų) reflects its moderate polarity, though comparable data for analogs are lacking .
  • Safety : Only the target compound's hazards are documented, emphasizing the need for caution in handling .

Biological Activity

3-(Pyridin-3-ylmethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core with a pyridin-3-ylmethoxy substituent. Its molecular formula is C13H13NO3C_{13}H_{13}NO_3, with a molecular weight of approximately 233.25 g/mol. The specific substitution pattern enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory and cancer pathways, potentially modulating their activity through competitive inhibition or allosteric modulation .
  • Signal Transduction Modulation : The compound may influence cellular signaling pathways, affecting gene expression and cellular responses .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting specific pathways involved in the inflammatory response.
  • Anticancer Potential : It has shown potential in inhibiting cancer cell proliferation, particularly through interactions with proteasome and lysosomal pathways, which are crucial for cellular homeostasis .
  • Antimicrobial Properties : Investigations into its antimicrobial activity have indicated effectiveness against various pathogens, although further studies are needed to quantify these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study demonstrated that the compound exhibited significant inhibition of cathepsins B and L, enzymes critical for protein degradation pathways. This inhibition suggests potential applications in cancer treatment by disrupting tumor progression mechanisms .
  • Another investigation focused on the compound's effects on human foreskin fibroblasts, revealing that it could enhance proteasomal activity without cytotoxic effects at certain concentrations .

Summary of Research Findings

StudyBiological ActivityKey Findings
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerSignificant inhibition of cathepsins B and L
Proteasome ActivityEnhanced proteasome activity in fibroblasts

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(Pyridin-3-ylmethoxy)benzoic acidC14H13NO4C_{14}H_{13}NO_4Lacks the methoxy group at the para position
4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acidC14H13NO4C_{14}H_{13}NO_4Different pyridine substitution pattern
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acidC14H13NO4C_{14}H_{13}NO_4Varies in pyridine position affecting reactivity

The distinct substitution pattern of this compound enhances its selectivity towards certain biological targets compared to similar compounds, which may lead to improved therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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